

Spectroscopic Analysis of 3-(2-Chlorophenyl)propan-1-amine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-(2-Chlorophenyl)propan-1-amine*

Cat. No.: *B172466*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)propan-1-amine is a primary amine of interest in medicinal chemistry and drug discovery due to its structural relation to known pharmacologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic and analytical applications. This technical guide provides a summary of the available spectroscopic data and outlines the general experimental protocols for acquiring such data. However, it is important to note that as of the latest literature review, detailed, publicly available experimental spectra for this specific compound (CAS 18655-48-6) are scarce. This guide, therefore, also serves to highlight the predicted spectral characteristics based on its chemical structure and provides generalized methodologies for researchers to obtain and analyze this data.

Chemical Structure and Properties

- IUPAC Name: **3-(2-chlorophenyl)propan-1-amine**
- CAS Number: 18655-48-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₉H₁₂ClN[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

- Molecular Weight: 169.65 g/mol [1][3][4]

The structure consists of a propyl amine chain attached to a benzene ring substituted with a chlorine atom at the ortho position. This structure is the basis for predicting its spectroscopic behavior.

Predicted Spectroscopic Data

In the absence of publicly available spectra, the following tables summarize the expected spectroscopic data for **3-(2-chlorophenyl)propan-1-amine** based on its structure and typical values for similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.1 - 7.4	Multiplet	4H	Aromatic protons (C_6H_4)
~ 2.8 - 3.0	Triplet	2H	Methylene protons (- $\text{CH}_2\text{-Ar}$)
~ 2.6 - 2.8	Triplet	2H	Methylene protons (- $\text{CH}_2\text{-NH}_2$)
~ 1.7 - 1.9	Quintet	2H	Methylene protons (- $\text{CH}_2\text{-CH}_2\text{-CH}_2$)
(Variable)	Singlet	2H	Amine protons (- NH_2)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 140 - 145	Quaternary aromatic carbon (C-Cl)
~ 125 - 135	Aromatic carbons (CH)
~ 40 - 45	Methylene carbon (-CH ₂ -NH ₂)
~ 30 - 35	Methylene carbon (-CH ₂ -Ar)
~ 30 - 35	Methylene carbon (-CH ₂ -CH ₂ -CH ₂)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration
3300 - 3500	Medium	N-H stretch (primary amine, two bands)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch
1580 - 1650	Medium	N-H bend (scissoring)
1450 - 1500	Medium	Aromatic C=C stretch
1000 - 1100	Strong	C-N stretch
750 - 780	Strong	C-Cl stretch / ortho-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
169/171	Molecular ion peak $[M]^+$ and its isotope peak $[M+2]^+$ due to ^{35}Cl and ^{37}Cl (3:1 ratio)
152	$[M - \text{NH}_3]^+$
138	$[M - \text{CH}_2\text{NH}_2]^+$
125	$[\text{C}_7\text{H}_6\text{Cl}]^+$ (chlorotropylium ion)
91	$[\text{C}_7\text{H}_7]^+$ (tropylium ion)

Experimental Protocols

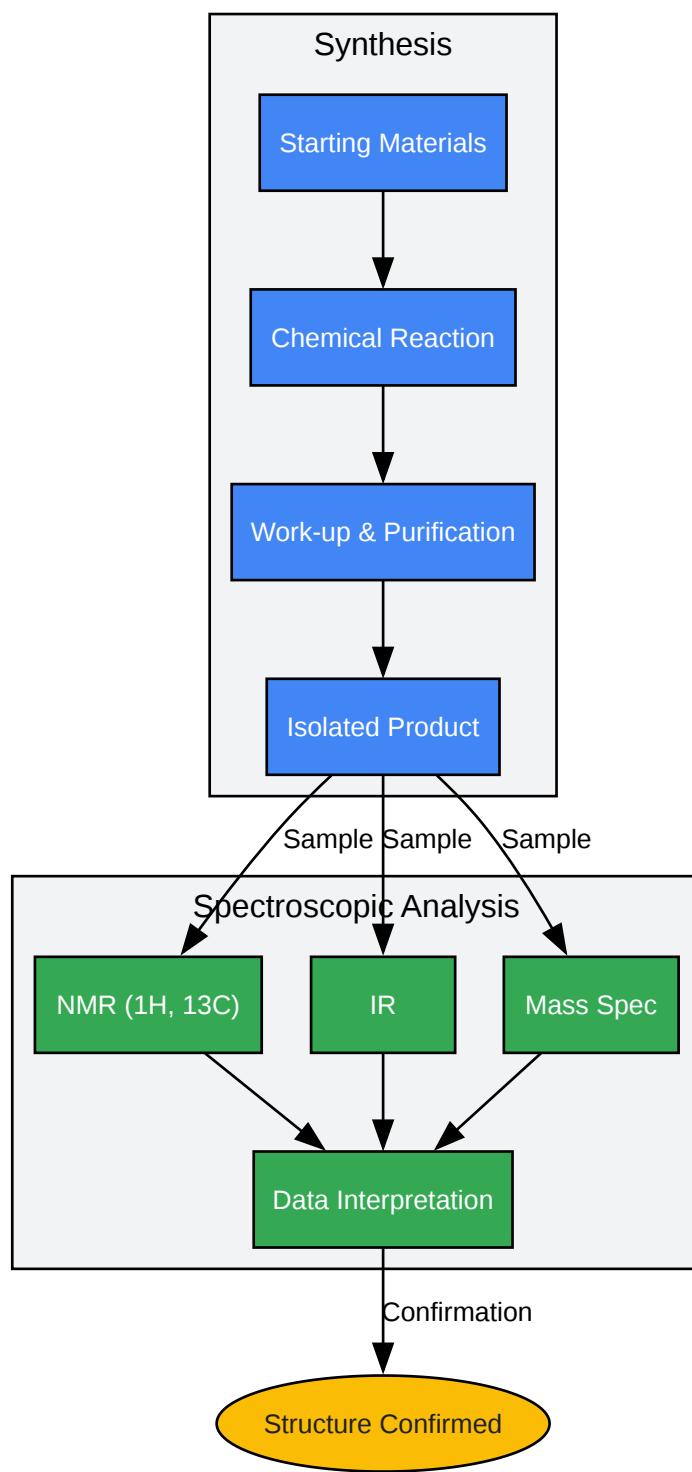
The following are generalized experimental protocols for obtaining the spectroscopic data for **3-(2-chlorophenyl)propan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:


- Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
- Acquisition: Record the spectrum typically from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron ionization (EI) is a common method for this type of molecule.
- Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to form ions. The ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like **3-(2-chlorophenyl)propan-1-amine**.

[Click to download full resolution via product page](#)

Synthesis and Spectroscopic Analysis Workflow.

Conclusion

While specific, experimentally-derived spectroscopic data for **3-(2-chlorophenyl)propan-1-amine** is not readily available in public databases, its expected spectral characteristics can be reliably predicted based on its chemical structure. The experimental protocols outlined in this guide provide a standard framework for researchers to obtain the necessary data for the full characterization of this compound. The acquisition and publication of this data would be a valuable contribution to the chemical and pharmaceutical research communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. CAS 18655-48-6 | 3-(2-Chloro-phenyl)-propylamine - Synblock [synblock.com]
- 4. 3-(2-chlorophenyl)propan-1-amine | 18655-48-6 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-(2-CHLOROPHENYL)PROPAN-1-AMINE;18655-48-6 [abichem.com]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-(2-Chlorophenyl)propan-1-amine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172466#3-2-chlorophenyl-propan-1-amine-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com